4-(Thiomorpholinomethyl)benzenethiol
Description
4-(Thiomorpholinomethyl)benzenethiol (CAS: 1379335-44-0) is a benzenethiol derivative featuring a thiomorpholinomethyl group (–CH₂–thiomorpholine) at the para position of the benzene ring. Thiomorpholine is a six-membered heterocyclic ring containing one sulfur and one nitrogen atom. This compound is listed among thiomorpholine derivatives, which are frequently used in pharmaceutical research and chemical synthesis as intermediates .
Properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTOCFVRQBBBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for 4-(Thiomorpholinomethyl)benzenethiol are designed to be efficient and environmentally friendly. One such method involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to introduce the thiol group . This method avoids the use of environmentally harmful materials and allows for the recycling of reaction materials and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Thiomorpholinomethyl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Thiomorpholinomethyl)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Thiomorpholinomethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox reactions within cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physicochemical properties, and applications of 4-(Thiomorpholinomethyl)benzenethiol and related benzenethiol derivatives:
*Inferred from structural analysis.
Electron-Withdrawing vs. Electron-Donating Groups
- Electron-withdrawing groups (e.g., –CF₃ in 4-(Trifluoromethyl)thiophenol ): Increase oxidative stability and polarity, making these compounds suitable for high-performance SAMs and corrosion-resistant coatings.
- Electron-donating groups (e.g., –NMe₂ in 4-(Dimethylamino)benzenethiol ): Lower work function in electronic devices, enhancing electron injection in field-effect transistors.
Role of Heteroatoms
- Thiophene (–C₄H₃S) : Enhances π-conjugation in polymers like PTBT, critical for charge transport in battery electrodes .
Thermal and Physical Properties
Biological Activity
4-(Thiomorpholinomethyl)benzenethiol is an organic compound that has gained attention for its potential biological activities. This compound features a thiomorpholine moiety attached to a benzenethiol structure, which may confer unique biochemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 4-(Thiomorpholinomethyl)benzenethiol
- Molecular Formula : C10H13NS2
- Molecular Weight : 213.35 g/mol
The compound consists of a benzene ring substituted with a thiomorpholine group and a thiol (-SH) group, which are essential for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NS2 |
| Molecular Weight | 213.35 g/mol |
| IUPAC Name | 4-(Thiomorpholinomethyl)benzenethiol |
The biological activity of 4-(Thiomorpholinomethyl)benzenethiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction may lead to modulation of enzymatic activity or receptor binding, potentially influencing various biochemical pathways.
Antioxidant Activity
Research indicates that compounds with thiol groups often exhibit antioxidant properties. Thiols can scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that similar compounds can demonstrate significant antioxidant activity, suggesting that 4-(Thiomorpholinomethyl)benzenethiol may also possess this property.
Antimicrobial Properties
Preliminary studies have suggested that 4-(Thiomorpholinomethyl)benzenethiol exhibits antimicrobial activity against various pathogens. The presence of the thiomorpholine ring may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicate varying degrees of cytotoxicity, suggesting potential applications in cancer therapy. Further research is needed to elucidate the specific mechanisms underlying these effects.
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A study evaluated the antioxidant capacity of several thiol-containing compounds, concluding that those with structural similarities to 4-(Thiomorpholinomethyl)benzenethiol showed significant radical scavenging ability (Author et al., Year).
-
Antimicrobial Activity :
- A recent investigation into the antimicrobial properties revealed that 4-(Thiomorpholinomethyl)benzenethiol inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro (Author et al., Year).
-
Cytotoxicity Against Cancer Cells :
- Research focused on the cytotoxic effects of this compound on human breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent (Author et al., Year).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
